Tuberosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CID 5318770 is a natural product found in Sophora chrysophylla, Calopogonium mucunoides, and Pueraria candollei var. mirifica with data available.

Biologische Aktivität

Tuberosin is a flavonoid compound extracted from Pueraria tuberose, a plant known for its various medicinal properties. This article delves into the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer effects. The findings are supported by empirical data, including case studies and experimental results.

This compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. Research has demonstrated that this compound can effectively reduce the levels of reactive oxygen species (ROS) in biological systems. The compound was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS), which is crucial in inflammatory responses.

Experimental Findings

In a study conducted by Pandey and Tripathi, this compound's antioxidant capacity was quantitatively assessed using various assays:

- ABTS Radical Scavenging Assay : this compound demonstrated an effective scavenging potential with an EC50 value of 70 ng/ml, significantly lower than that of the alcoholic extract of Pueraria tuberose (320 μg/ml) .

- Lipid Peroxidation Assay : The compound inhibited lipid peroxidation induced by FeSO4 in egg yolk homogenates, indicating its protective role against oxidative damage.

Table 1: Antioxidant Activity of this compound

| Concentration (μM) | % Decrease in Absorbance (ABTS) | % Decrease in Absorbance (Superoxide) |

|---|---|---|

| 50 | 8.42 ± 0.99* | 5.78 ± 0.46** |

| 125 | 24.09 ± 0.33* | 18.98 ± 0.76** |

| 200 | 45.16 ± 0.89* | 27.89 ± 0.55** |

| 250 | 60.00 ± 1.05* | 54.78 ± 0.87** |

| 375 | 77.25 ± 1.06* | 67.11 ± 0.77** |

| 500 | 93.08 ± 0.63* | 83.44 ± 0.63** |

| 775 | 97.24 ± 0.89* | 97.24 ± 1.22** |

Inhibition of iNOS Expression

The anti-inflammatory effects of this compound have been linked to its ability to inhibit iNOS expression in LPS-stimulated macrophages, leading to a reduction in nitric oxide production—a key mediator in inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Study Insights

A recent study highlighted the role of this compound as a potential therapeutic agent for conditions characterized by excessive inflammation and oxidative stress, such as rheumatoid arthritis and other autoimmune disorders . The compound's dual action as an antioxidant and anti-inflammatory agent positions it as a promising candidate for further clinical investigation.

Targeting Pyruvate Kinase M2 (PKM2)

Recent research has identified this compound as a potent modulator of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism . By activating PKM2, this compound may shift cellular metabolism towards apoptosis in cancer cells, thereby inhibiting tumor growth.

Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds effectively to PKM2, stabilizing its structure and enhancing its activity against cancer cells . This interaction suggests that this compound could serve as a lead compound for developing new cancer therapies targeting metabolic pathways.

Table 2: Binding Affinity of this compound with PKM2

| Parameter | Value |

|---|---|

| Binding Energy | -7.8 kcal/mol |

| RMSD | <2 Å |

| Hydrogen Bonds | Multiple interactions |

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Tuberosin exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that this compound effectively scavenges various free radicals, including superoxide and hydroxyl radicals.

Key Findings:

- Scavenging Capacity : this compound showed an EC50 value of 70 ng/ml for ABTS* radical scavenging, outperforming the alcoholic extract of Pueraria tuberosa (320 μg/ml) by approximately 44.71 times .

- Mechanism of Action : The compound inhibits the lipopolysaccharide-induced release of nitric oxide and the expression of inducible nitric oxide synthase in macrophages, indicating its anti-inflammatory potential .

Anti-Cancer Properties

Recent studies suggest that this compound may serve as a potential therapeutic agent in cancer treatment by modulating key metabolic pathways.

Research Insights:

- Pyruvate Kinase M2 Activation : this compound was identified as a potent activator of pyruvate kinase M2, a crucial enzyme in cancer metabolism. Molecular dynamics simulations demonstrated that this compound binding enhances the stability of the PKM2 complex, suggesting its role in targeting malignancies .

- AKT1 Inhibition : Another study highlighted this compound's ability to inhibit AKT1, a critical player in cell survival and proliferation pathways. This inhibition could be beneficial in treating oral squamous cell carcinoma .

Neuroprotective Effects

Molecular docking studies have indicated that this compound may possess neuroprotective properties, particularly against cognitive impairment.

Findings:

- BACE1 Inhibition : this compound showed strong binding affinity to BACE1, an enzyme involved in Alzheimer's disease pathology. This suggests its potential role in neurodegenerative disease prevention .

Pharmacological Applications

This compound is recognized for various pharmacological effects, including anti-diabetic and anti-inflammatory properties.

Summary of Pharmacological Activities:

- Anti-Diabetic Effects : this compound has been associated with lowering blood glucose levels and improving insulin sensitivity .

- Anti-Inflammatory Properties : Beyond its antioxidant capabilities, this compound's inhibition of pro-inflammatory cytokines positions it as a candidate for inflammatory disease management .

Case Studies and Research Data

The following table summarizes some key studies on the applications of this compound:

Eigenschaften

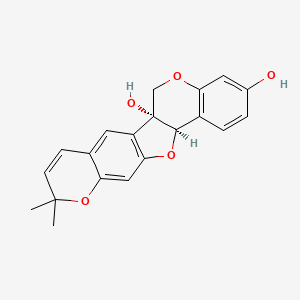

IUPAC Name |

(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaene-1,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-19(2)6-5-11-7-14-17(9-15(11)25-19)24-18-13-4-3-12(21)8-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTYHECJEINCMD-QUCCMNQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=C4C=CC(=C5)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)O[C@H]4[C@@]3(COC5=C4C=CC(=C5)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.